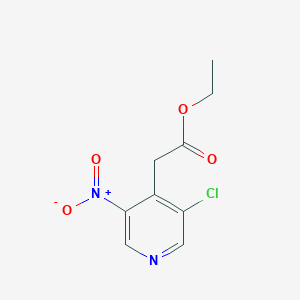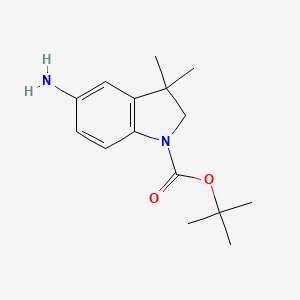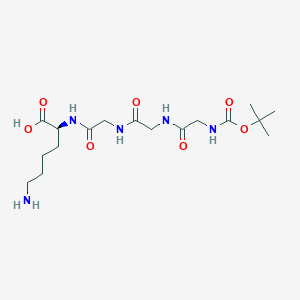![molecular formula C6H3ClFN3 B1529550 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine CAS No. 1392803-74-5](/img/structure/B1529550.png)
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
Overview
Description
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It is part of the pyrrolopyrazine family, which has been widely exhibited in different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis
The molecular structure of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine consists of a pyrrole ring and a pyrazine ring . The linear formula of this compound is C6H3N3ClF .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine are not clearly recognized .Scientific Research Applications
Pyrrolopyrazine derivatives, including “2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine”, are known to be biologically active and have been used in various fields . Here are some potential applications:
-
Medicinal Chemistry : Pyrrolopyrazine derivatives have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . They have been used in the development of pharmaceuticals and have potential use in medicine .
-
Organic Materials : Nitrogen-containing heterocycles, like pyrrolopyrazines, have been employed in the development of organic materials .
-
Natural Products : Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
-
Bioactive Molecules : Pyrrolopyrazines have been used in the development of bioactive molecules .
-
Kinase Inhibition : 5H-pyrrolo[2,3-b]pyrazine derivatives have shown activity on kinase inhibition .
-
OLEDs : Pyrido[2,3-b]pyrazine-based materials have been used for high-performance OLEDs .
-
Agriculture : Pyrrolopyrazine derivatives are known as key N-heterocycles with potential use in agriculture . They could be used in the development of new pesticides or fertilizers.
-
Dyes : Nitrogen-containing heterocycles, like pyrrolopyrazines, have been employed in the development of dyes . They could be used to create new colorants for textiles, plastics, and other materials.
-
Drug Discovery Research : The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Researchers can use it as a starting point to design and synthesize new leads to treat various diseases.
-
Cost-effective Multicolor Display Applications : A new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) is designed and synthesized for cost-effective multicolor display applications . It exhibits a wide range of emissions spanning the entire visible region from blue to red .
-
Production of Thermally Activated Delayed Fluorescence (TADF) Molecules : By reasonable choice of donor units, two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
-
Antimicrobial Activity : Pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
-
Kinase Inhibition : 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition . This could be particularly useful in the development of new treatments for diseases that involve kinase proteins, such as cancer .
-
Drug Production : Nitrogen-containing heterocyclic compounds, like pyrrolopyrazines, have played a key role in drug production . Almost 84% of molecules have at least one N atom, while 59% have at least one heterocyclic nitrogen .
-
Dye Production : Nitrogen-fused heterocycles were employed in dyes . They could be used to create new colorants for textiles, plastics, and other materials.
-
Bioactive Molecules : Nitrogen-containing heterocycles were employed mainly in bioactive molecules . They could be used in the development of new bioactive compounds for various applications.
-
Agriculture : These chemicals are now generally known as key N-heterocycles with potential use in agriculture . They could be used in the development of new pesticides or fertilizers.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRYIYEWUUXKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




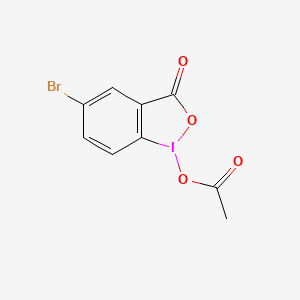
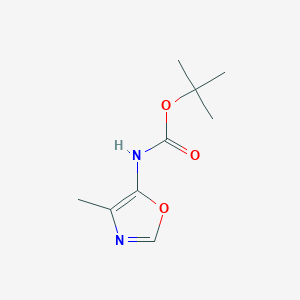

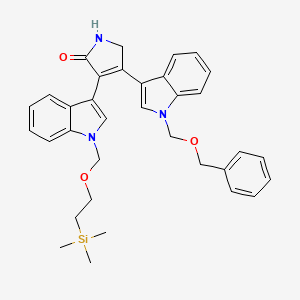


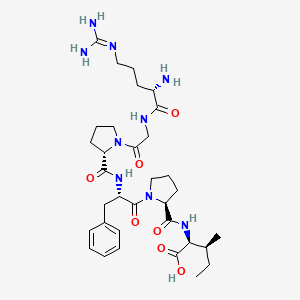
![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)

